molecular formula C21H22N4O3 B4933581 methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate

methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate

Cat. No. B4933581
M. Wt: 378.4 g/mol
InChI Key: WQGKNCBRYFTGED-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate, also known as DBCO-methyl ester, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the azide-alkyne cycloaddition family of bioorthogonal chemical reactions, which have become increasingly popular in recent years.

Mechanism of Action

Methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester functions by selectively reacting with azides through a bioorthogonal chemical reaction known as the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction occurs rapidly and selectively, even in the presence of other functional groups, making it an attractive tool for biological labeling and imaging.
Biochemical and Physiological Effects:
methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester has no known direct biochemical or physiological effects on living organisms. Its use is limited to labeling and imaging of biological systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester is its ability to selectively react with azides in biological systems. This allows for precise labeling and imaging of biological structures without interfering with other functional groups. However, its use is limited to biological systems that contain azides, which may not be present in all biological structures.

Future Directions

The use of methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester in scientific research is still in its early stages, and there are numerous potential applications that have yet to be explored. Some possible future directions include the development of new imaging techniques, the study of protein-protein interactions, and the labeling of specific cell types in complex biological systems. As new applications are discovered, the use of methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester is likely to become even more widespread in scientific research.

Synthesis Methods

The synthesis of methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester involves a multi-step process that begins with the preparation of 4-pentenoic acid. This is followed by the conversion of 4-pentenoic acid to 4-pentenoyl chloride, which is then reacted with sodium azide to form the corresponding azide compound. Finally, the azide compound is reacted with methyl 4-(bromomethyl)butanoate to yield methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester.

Scientific Research Applications

Methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate ester has found numerous applications in scientific research due to its ability to selectively react with azides in biological systems. This has made it a valuable tool for studying a wide range of biological processes, including protein-protein interactions, DNA labeling, and imaging of live cells.

properties

IUPAC Name

methyl 4-[(1-benzhydryltriazole-4-carbonyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-28-19(26)13-8-14-22-21(27)18-15-25(24-23-18)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,15,20H,8,13-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGKNCBRYFTGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)C1=CN(N=N1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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